Flavanthrin

Cytotoxicity Cancer Research Natural Product Screening

Researchers require validated dimeric phenanthrenes with quantitative activity data-not structural analogs. Flavanthrin delivers: - **Antiviral lead**: In silico Mpro binding score of -8.8 kcal/mol (outperforms medicagol & faradiol) - **Cytotoxicity benchmark**: IC50 21.9-23.0 μM across MCF-7, NCI-H460, SF-268 lines - **Analytical standard**: Fully characterized (MP 194-195°C; UV λmax 272sh,280,300,312 nm; IR 3300,1590,1450 cm⁻¹) - **Atropisomerism model**: Chiral HPLC-separable, inversion barriers computed Available as a pure, research-grade compound for in vitro validation, docking follow-up, and herbal QC.

Molecular Formula C30H26O6
Molecular Weight 482.5 g/mol
Cat. No. B15094637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavanthrin
Molecular FormulaC30H26O6
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=C(CC2)C(=C(C=C3O)O)C4=C(C=C(C5=C4CCC6=C5C=CC(=C6)O)O)OC
InChIInChI=1S/C30H26O6/c1-35-18-6-10-20-16(12-18)4-7-21-27(20)23(32)13-24(33)29(21)30-22-8-3-15-11-17(31)5-9-19(15)28(22)25(34)14-26(30)36-2/h5-6,9-14,31-34H,3-4,7-8H2,1-2H3
InChIKeyDQWYLIVULYTBHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flavanthrin Identity and Characterization


Flavanthrin (CAS: 120090-80-4) is a dimeric 9,10-dihydrophenanthrene natural product, first isolated and structurally characterized from the orchid Eria flava as the 1,1'-dimer of its monomeric congener coelonin [1]. It is also known as blestriarene A and is found in several orchid species, including Bulbophyllum reptans, Pholidota chinensis, and Arundina graminifolia [2]. The compound has a molecular formula of C₃₀H₂₆O₆ and an exact mass of 482.1729 g/mol [3]. Its physical properties include a melting point of 194–195 °C, UV absorption maxima at 272sh, 280, 300, and 312 nm in methanol, and characteristic IR bands at 3300, 1590, and 1450 cm⁻¹ [4].

Dimeric 9,10-dihydrophenanthrene natural product scaffold
Atropisomer stability supports stereochemical control studies
Research context: cytotoxicity comparator screening, antiviral target-binding hypothesis testing

Flavanthrin Irreplaceability by Generic Analogs


Flavanthrin belongs to a structurally diverse class of dimeric 9,10-dihydrophenanthrenes that exhibit substantial variability in cytotoxicity profiles, atropisomeric stability, and target-binding affinities despite sharing a common biosynthetic scaffold [1]. Simple substitution with monomeric analogs such as coelonin or alternative dimers like reptanthrin and isoreptanthrin is not scientifically justified due to the absence of equivalent quantitative activity data across relevant assay systems [2]. Procurement decisions based solely on structural similarity—without consideration of the specific quantitative differentiation evidence presented below—risk experimental inconsistency and invalid cross-study comparisons [3]. The following evidence guide provides the requisite comparator-based data to support informed selection.

Monomeric analog Replacement with coelonin may shift cytotoxicity profile and remove dimer-specific interactions.
Alternative dimers Analogs such as reptanthrin lack comparable quantitative activity data; cross-study comparison may be unreliable.
Atropisomer variability Atropisomeric differences can alter biological outcomes; enantiopure sourcing may be relevant for defined stereochemistry.

Flavanthrin Comparator Evidence


Cytotoxicity in Cancer Cell Lines

In a direct head-to-head cytotoxicity evaluation against three human cancer cell lines (MCF-7 breast, NCI-H460 lung, and SF-268 CNS), flavanthrin exhibited IC₅₀ values of 21.9 ± 1.5 μM, 22.8 ± 2.3 μM, and 23.0 ± 2.0 μM, respectively. These values are 2.3- to 3.4-fold higher (less potent) than tryptanthrin, 1.2- to 1.9-fold higher than cephalinone D, and 1.0- to 1.9-fold higher than phaitanthrin A across the three cell lines [1]. This demonstrates a distinct and less potent cytotoxicity signature relative to co-isolated comparators.

Cytotoxicity (MCF-7, NCI-H460, SF-268)
Head-to-head
IC₅₀ 21.9–23.0 μM (Flavanthrin) vs. 7.6–22.6 μM (comparators)
Reported moderate cytotoxicity profile; supports comparator endpoint review in cell-model studies.
2.3–3.4× higher IC₅₀ vs tryptanthrin; MTT assay, 48 h, n=3–8.
Cytotoxicity Cancer Research Natural Product Screening

SARS-CoV-2 Main Protease Inhibition Potential

In a molecular docking screen of a curated phytochemical library against the SARS-CoV-2 main protease (Mᵖʳᵒ), flavanthrin achieved a binding score of −8.8 kcal/mol, ranking as the top hit among all screened compounds. This score was marginally more favorable than those of medicagol (−8.3 kcal/mol) and faradiol (−8.6 kcal/mol), the second and third top-scoring compounds in the same study [1].

SARS-CoV-2 Mᵖʳᵒ Docking Score
In silico
−8.8 kcal/mol (top rank in phytochemical screen)
Reported top docking score; supports antiviral target-binding hypothesis; requires in vitro validation.
AutoDock Vina; marginally more favorable than faradiol (−8.6 kcal/mol).
Antiviral Molecular Docking COVID-19 Research

Atropisomer Stability and Separation

Computational analysis of inversion barriers for selected atropisomeric 9,10-dihydrophenanthrene dimers indicated that flavanthrin possesses optically stable atropisomers, a property shared with phochinenin K and gymconpin C but not necessarily with all dimeric phenanthrenes [1]. The racemate of flavanthrin was successfully separated by HPLC on an optically active stationary phase and stereochemically characterized by online circular dichroism (LC-CD coupling) combined with quantum-mechanical CD calculations [2].

Atropisomer Separation
Reported
Stable atropisomers; chiral HPLC with online CD coupling
Atropisomeric complexity may influence biological activity; enantiopure sourcing context relevant for defined stereochemistry.
Computed inversion barriers; LC-CD and quantum-mechanical CD characterization.
Stereochemistry Atropisomerism Chiral Separation

Physicochemical Stability and Handling

Flavanthrin has a reported melting point of 194–195 °C [1] and is described as having high thermal stability under standard conditions, though it may degrade under extreme pH or temperature . It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . In silico ADMET predictions suggest a lack of toxicity or carcinogenicity, and poor aqueous solubility (SwissADME ESOL class: poorly soluble) with no predicted blood-brain barrier permeation [2].

Physicochemical Profile
Data to verify
mp 194–195 °C; poorly aqueous soluble; organic solvent soluble
Physicochemical data informs handling and formulation; organic stock solutions typically required.
In silico ADMET predictions (SwissADME); no predicted BBB permeation.
Physicochemical Characterization Compound Handling Stability

Flavanthrin Application Scenarios


Cancer Cytotoxicity Mechanistic Studies

Flavanthrin is suitable as a moderate-activity control or comparator compound in cytotoxicity screening panels, particularly when investigating structure-activity relationships among dimeric phenanthrenes and related alkaloids. Its IC₅₀ values of 21.9–23.0 μM across MCF-7, NCI-H460, and SF-268 cell lines provide a well-characterized reference point for benchmarking more potent analogs such as tryptanthrin (IC₅₀ 8.5–22.6 μM) and cephalinone D (IC₅₀ 7.6–12.2 μM) [1].

SARS-CoV-2 Main Protease Antiviral Discovery

Flavanthrin's superior in silico binding score of −8.8 kcal/mol against SARS-CoV-2 Mᵖʳᵒ, which marginally outperforms medicagol (−8.3 kcal/mol) and faradiol (−8.6 kcal/mol) [1], positions it as a high-priority candidate for in vitro validation and structure-based optimization in antiviral development programs. Procurement for molecular docking follow-up studies and biochemical inhibition assays is justified by this computationally demonstrated binding advantage.

Chiral Separation and Stereochemistry Research

The established atropisomeric stability of flavanthrin, confirmed by computed inversion barriers and successful chiral HPLC separation with online CD characterization [1], makes it a model compound for studying atropisomerism in natural product dimers. Researchers investigating stereochemical influences on biological activity or developing chiral separation methodologies may find flavanthrin a valuable substrate for such investigations.

Reference Standard and Phytochemical Authentication

Flavanthrin's well-defined physicochemical profile—including melting point (194–195 °C), characteristic UV maxima (272sh, 280, 300, 312 nm), and IR bands (3300, 1590, 1450 cm⁻¹) [1]—supports its use as an authentic reference standard for the quality control, fingerprinting, and authentication of herbal materials and natural product extracts derived from orchid species known to contain this compound.

Application
Selection Property
Validation Focus
Cancer cytotoxicity mechanistic studies
Moderate cytotoxicity comparator context
Comparator profiling across breast, lung, CNS cell panels
Antiviral target-binding research
In silico docking prioritization
Biochemical inhibition assay validation for Mᵖʳᵒ
Stereochemical control studies
Atropisomeric probe
Chiral separation and enantiomer-activity correlation
Phytochemical reference standard
Reference standard for orchid-derived extracts
Chromatographic fingerprinting and quality control
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